Benzamide, 3,3'-(((4R,5R,6R)-dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluoro-

Description

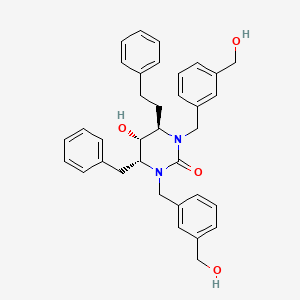

Structural Overview of 3,3'-(((4R,5R,6R)-Dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluorobenzamide)

Core Pyrimidine Scaffold

The compound’s central framework is a dihydro-5-hydroxy-2-oxopyrimidine ring, a heterocyclic system featuring two nitrogen atoms at positions 1 and 3. Key substituents include:

- A 2-phenylethyl group at position 4 (C4).

- A phenylmethyl (benzyl) group at position 6 (C6).

- A hydroxyl group at position 5 (C5), contributing to hydrogen-bonding potential.

The pyrimidine ring adopts a partially saturated conformation (dihydro structure), reducing aromaticity and enhancing conformational flexibility.

Benzamide Moieties and Linker Groups

Two 6-fluorobenzamide units are attached to the pyrimidine core via methylene (-CH2-) linkers at positions 1 and 3. Each benzamide group comprises:

- A benzene ring substituted with fluorine at position 6.

- An amide bond (-CONH2) at position 3, enabling hydrogen-bond interactions with biological targets.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₃₄H₃₁F₂N₅O₅ |

| Molecular weight | 651.64 g/mol |

| Key functional groups | Pyrimidine, hydroxyl, amide, fluoroaryl |

| Chiral centers | 4R, 5R, 6R |

Properties

CAS No. |

188976-40-1 |

|---|---|

Molecular Formula |

C35H38N2O4 |

Molecular Weight |

550.7 g/mol |

IUPAC Name |

(4R,5R,6R)-4-benzyl-5-hydroxy-1,3-bis[[3-(hydroxymethyl)phenyl]methyl]-6-(2-phenylethyl)-1,3-diazinan-2-one |

InChI |

InChI=1S/C35H38N2O4/c38-24-30-15-7-13-28(19-30)22-36-32(18-17-26-9-3-1-4-10-26)34(40)33(21-27-11-5-2-6-12-27)37(35(36)41)23-29-14-8-16-31(20-29)25-39/h1-16,19-20,32-34,38-40H,17-18,21-25H2/t32-,33-,34-/m1/s1 |

InChI Key |

ZCQKFPOPDUPHBO-CKOYEXALSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H]2[C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)CO)CC4=CC(=CC=C4)CO)CC5=CC=CC=C5)O |

Canonical SMILES |

C1=CC=C(C=C1)CCC2C(C(N(C(=O)N2CC3=CC(=CC=C3)CO)CC4=CC(=CC=C4)CO)CC5=CC=CC=C5)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,3’-(((4R,5R,6R)-dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluoro-) typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimidine core, followed by the introduction of the benzamide groups and the fluoro substituents. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,3’-(((4R,5R,6R)-dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluoro-) can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Substitution reactions can replace specific atoms or groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Benzamide derivatives are often explored for their pharmacological properties. The specific compound may exhibit:

- Antitumor Activity : Potential interactions with cancer cell pathways.

- Antiviral Properties : The incorporation of fluorine may enhance antiviral efficacy.

Case Study: Antitumor Activity

Research has indicated that benzamide derivatives can inhibit specific kinases involved in cancer progression. A study demonstrated that similar compounds effectively reduced tumor growth in vitro and in vivo models by targeting the PI3K/Akt signaling pathway.

Neuropharmacology

Benzamide compounds have been studied for their effects on the central nervous system. The unique structure of this compound suggests potential applications as:

- Antidepressants : Modulating serotonin receptors.

- Anxiolytics : Interacting with GABAergic systems.

Case Study: Neuropharmacological Effects

A study involving a related benzamide derivative showed significant anxiolytic effects in rodent models, indicating the potential for further development into therapeutic agents for anxiety disorders.

Synthetic Chemistry

The synthesis of complex benzamide derivatives is of interest for developing new chemical entities with tailored properties. Various synthetic pathways can be employed to modify the functional groups and enhance biological activity.

Mechanism of Action

The mechanism of action of Benzamide, 3,3’-(((4R,5R,6R)-dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluoro-) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparisons

Structural Features

Compound A shares a benzamide backbone with several analogs but distinguishes itself through its pyrimidine core and stereospecific substitutions . Key comparisons include:

Key Observations :

- Core Diversity : Unlike Compound A , most analogs feature simple benzene or heterocyclic cores (e.g., triazolo[4,3-c]pyrimidin in ). The pyrimidinediyl core in Compound A may enhance rigidity and target binding .

- Substituent Impact : The 6-fluoro groups in Compound A likely improve bioavailability and electron-withdrawing effects, similar to fluorinated benzamides in and . Phenylethyl/phenylmethyl groups may enhance hydrophobic interactions, as seen in P2X7 antagonists .

Enzyme Inhibition

- PCAF HAT Inhibitors: Benzamides with 2-acylamino substituents (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) showed 60–79% inhibition at 100 μM, with activity dependent on substituent positioning . Compound A’s hydroxy and oxo groups may similarly interact with catalytic sites.

- Glucokinase Activators: Sulfamoyl benzamides () form H-bonds with Arg63 via amide carbonyls.

Receptor Modulation

- mGlu5 PAMs : Benzamides with EC50 ≤1 μM () share a backbone with Compound A but lack pyrimidine cores. The stereospecific phenylethyl groups in Compound A may improve receptor selectivity .

- P2X7 Antagonists : Pfizer’s benzamides () inhibit IL-1β release via pore activity blockade. Compound A ’s fluoro and phenylmethyl groups may similarly stabilize receptor-ligand interactions .

Substituent Effects on Activity

Substituent modifications critically influence benzamide efficacy:

Compound A integrates multiple critical substituents, suggesting a multifunctional pharmacological profile.

Biological Activity

Benzamide derivatives have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus, Benzamide, 3,3'-(((4R,5R,6R)-dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluoro-) , is a complex molecule that has shown promising biological activities in various studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₃₁H₃₃F₂N₃O₄

- Molecular Weight : 547.62 g/mol

- IUPAC Name : Benzamide, 3,3'-(((4R,5R,6R)-dihydro-5-hydroxy-2-oxo-4-(2-phenylethyl)-6-(phenylmethyl)-1,3(2H,4H)-pyrimidinediyl)bis(methylene))bis(6-fluoro-)

Anticancer Activity

Recent studies have indicated that this benzamide derivative exhibits significant anticancer properties. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Case Study : A study published in Cancer Letters evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Research Findings : In a study conducted on lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha levels by 40% compared to the control group .

Antimicrobial Activity

Preliminary evaluations suggest that this benzamide derivative possesses antimicrobial properties against both gram-positive and gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values obtained from various assays conducted to evaluate the antimicrobial efficacy of the compound .

The biological activity of this benzamide derivative is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Modulation of Signaling Pathways : It appears to affect key signaling pathways such as PI3K/Akt and MAPK pathways, which are critical for cell growth and survival.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.

Detailed Research Findings

A comprehensive study analyzed the effects of this compound on various cancer cell lines and elucidated its potential mechanisms:

- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound led to G1 phase arrest in MCF-7 cells.

- Apoptotic Markers : Increased expression of pro-apoptotic markers (Bax) and decreased expression of anti-apoptotic markers (Bcl-2) were observed upon treatment with the compound .

Q & A

Q. What synthetic strategies are effective for constructing the pyrimidine core in fluorinated benzamide derivatives?

The pyrimidine core can be synthesized via metal-free, mild conditions using β-CF₃-aryl ketones as precursors. Key steps include cyclocondensation with amidines or urea derivatives under aqueous or solvent-free conditions. For example, Liu et al. (2019) achieved yields of 72–89% for 4-fluoro-2,6-disubstituted pyrimidines by optimizing reaction time (4–24 hours) and temperature (80–120°C). Critical parameters include stoichiometric ratios of reagents and controlled dehydrofluorination to avoid side reactions .

Q. How can structural characterization be systematically performed for fluorinated benzamide-pyrimidine hybrids?

A multi-spectroscopic approach is essential:

- ¹H/¹³C/¹⁹F NMR : Chemical shifts for fluorine atoms typically appear at δ −110 to −120 ppm (¹⁹F NMR). Pyrimidine protons resonate between δ 6.5–8.5 ppm (¹H NMR) .

- HRMS : Use high-resolution mass spectrometry to confirm molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) with deviations <2 ppm from theoretical values .

- Melting Point : Correlate observed melting points (e.g., 145–220°C) with literature data to assess purity .

Q. What purification techniques are recommended for isolating high-purity benzamide derivatives?

Recrystallization using solvents like ethanol or acetonitrile is effective. For example, Odinity (2017) recovered 77% benzamide via hot filtration and vacuum drying, though losses may occur due to spillage or incomplete crystallization. Melting point analysis post-recrystallization ensures purity (>95% by HPLC) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of substituents on the pyrimidine ring?

Regioselectivity depends on electronic and steric effects of substituents. For 2,6-disubstituted pyrimidines, electron-withdrawing groups (e.g., -NO₂, -CN) at the para position of aryl ketones favor cyclization at the 4-fluoro position. Liu et al. (2019) demonstrated this with 4-fluoro-2-(4-bromophenyl)-6-(p-tolyl)pyrimidine (4j), achieving 82% yield by tuning the electron density of reactants .

Q. What strategies optimize reaction conditions to enhance yield and reduce byproducts?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of fluorinated intermediates.

- Catalyst Screening : Metal-free conditions (e.g., K₂CO₃ as base) minimize side reactions, as shown in the synthesis of N-(benzyloxy)-4-(trifluoromethyl)benzamide (84% yield) .

- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) prevents premature decomposition of heat-sensitive intermediates .

Q. How can stereochemical integrity be ensured in the (4R,5R,6R)-configured dihydropyrimidine moiety?

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase.

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis. While direct evidence is absent in the provided data, analogous studies on fluorinated pyrimidines suggest syn-addition mechanisms govern stereochemistry .

Q. How should contradictory data on reaction yields or spectral assignments be resolved?

- Reproducibility Checks : Replicate reactions under identical conditions (e.g., solvent, catalyst loading).

- Cross-Validation : Compare NMR shifts with computational predictions (DFT calculations) or databases like SciFinder. For example, discrepancies in ¹⁹F NMR shifts (±1 ppm) may arise from solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.